molecular formula C23H30N2O3 B2395596 1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol CAS No. 36115-66-9

1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol

Cat. No.: B2395596
CAS No.: 36115-66-9
M. Wt: 382.504
InChI Key: GIPWGXKWWBAVSO-XVNBXDOJSA-N
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Description

1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol is a complex organic compound with a unique structure that combines phenoxy, piperazinyl, and propanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methoxy-4-(1-propenyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-phenylpiperazine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The methoxy and propenyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenoxy and piperazinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and piperazinyl groups can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with neurotransmitter receptors in the brain, modulating their function and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(1-propenyl)phenol: This compound shares the methoxy and propenyl groups but lacks the piperazinyl and propanol groups.

    4-Phenylpiperazine: This compound contains the piperazinyl group but lacks the phenoxy and propanol groups.

Uniqueness

1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-3-7-19-10-11-22(23(16-19)27-2)28-18-21(26)17-24-12-14-25(15-13-24)20-8-5-4-6-9-20/h3-11,16,21,26H,12-15,17-18H2,1-2H3/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPWGXKWWBAVSO-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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